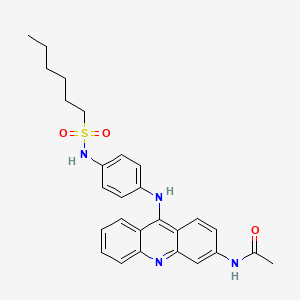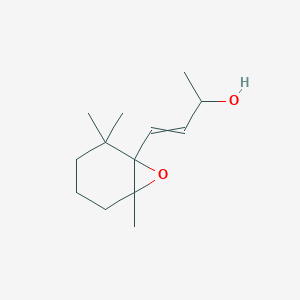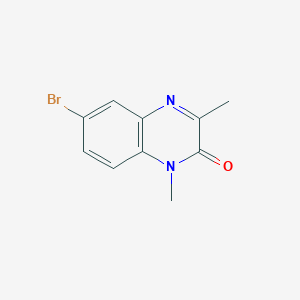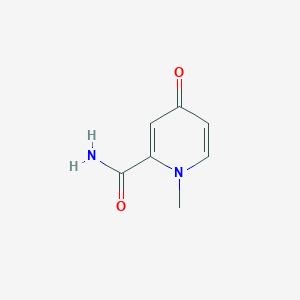
1,4-Dihydro-1-methyl-4-oxo-2-pyridinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dihydro-1-methyl-4-oxo-2-pyridinecarboxamide is a member of the class of 4-pyridones. It is characterized by a pyridone ring substituted with a carboxamide group at the 3-position and a methyl group at the N-1 position. This compound has a molecular formula of C7H8N2O2 and a molecular weight of 152.15 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dihydro-1-methyl-4-oxo-2-pyridinecarboxamide can be synthesized through various synthetic routes. One common method involves the reaction of 4-pyridone with methylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The product is then purified through crystallization or other separation techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
1,4-Dihydro-1-methyl-4-oxo-2-pyridinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
1,4-Dihydro-1-methyl-4-oxo-2-pyridinecarboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role as a biomarker in various biological processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in metabolic pathways.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1,4-Dihydro-1-methyl-4-oxo-2-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to act as a biomarker for peroxisome proliferation in rats. It interacts with enzymes and receptors involved in metabolic processes, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-4-pyridone-3-carboxamide
- 1-Methyl-4-oxo-1,4-dihydro-3-pyridinecarboxamide
- 1-Methyl-4-oxo-1,4-dihydro-pyridine-3-carboxylic acid amide
Uniqueness
1,4-Dihydro-1-methyl-4-oxo-2-pyridinecarboxamide is unique due to its specific substitution pattern on the pyridone ring, which imparts distinct chemical and biological properties. Its role as a biomarker for peroxisome proliferation sets it apart from other similar compounds .
Properties
CAS No. |
84225-76-3 |
|---|---|
Molecular Formula |
C7H8N2O2 |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
1-methyl-4-oxopyridine-2-carboxamide |
InChI |
InChI=1S/C7H8N2O2/c1-9-3-2-5(10)4-6(9)7(8)11/h2-4H,1H3,(H2,8,11) |
InChI Key |
JUNNVECNJZPVIH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=O)C=C1C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


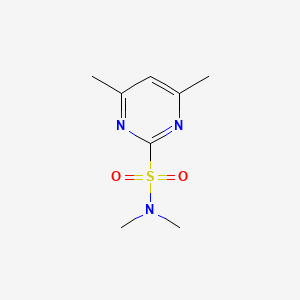
![[4,5-Dimethyl-1-(6-oxooxan-2-yl)tricosan-2-yl] acetate](/img/structure/B13954727.png)
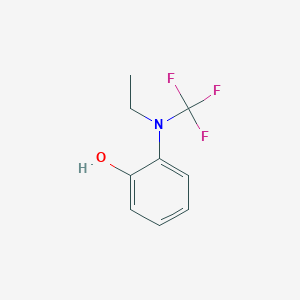
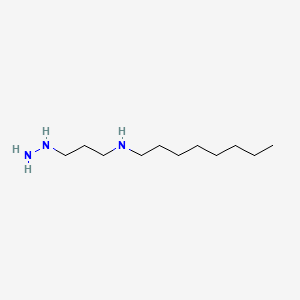
![3,5-Dibromo-2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13954746.png)
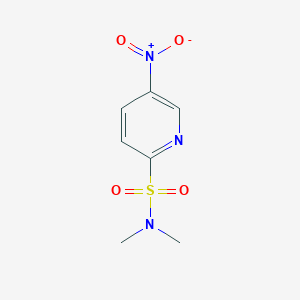
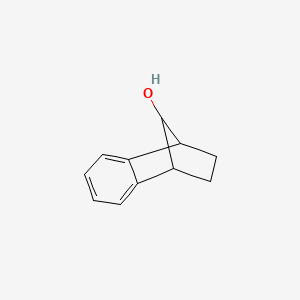
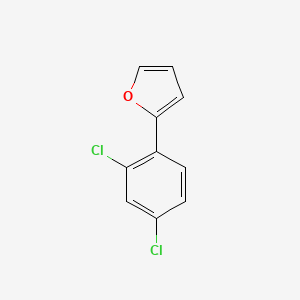
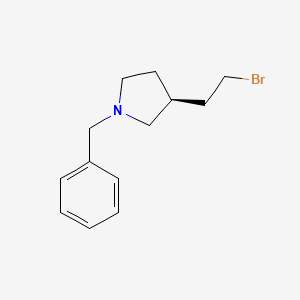

![3-(Dimethylamino)-1-[6-(3-methoxyphenyl)-7,7a-dihydroimidazo[2,1-b][1,3]oxazol-5-yl]prop-2-en-1-one](/img/structure/B13954793.png)
